molecular formula C20H21N5 B13375644 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline

6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B13375644
M. Wt: 331.4 g/mol
InChI Key: LQWOIVWOCCFHNS-UHFFFAOYSA-N
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Description

6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered attention for its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the preparation of isatin derivatives, which are then subjected to cyclization reactions to form the indolo[2,3-b]quinoxaline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds .

Scientific Research Applications

6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific combination of the indolo[2,3-b]quinoxaline core and the 4-methyl-1-piperazinyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H21N5/c1-23-10-12-24(13-11-23)14-25-18-9-5-2-6-15(18)19-20(25)22-17-8-4-3-7-16(17)21-19/h2-9H,10-14H2,1H3

InChI Key

LQWOIVWOCCFHNS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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